1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure. Let’s break it down:
1-(tert-Butyl): This part of the name indicates the presence of a tert-butyl group (a bulky substituent) attached to the pyrrolidine ring.
2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy): Describes the substitution pattern on the pyrrolidine ring. It includes a bromine atom and a fluorine atom on the phenyl group.
pyrrolidine-1,2-dicarboxylate: Refers to the pyrrolidine ring with two carboxylate groups.
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific data on industrial production methods, here’s a general outline:
Start with Pyrrolidine: Begin by synthesizing pyrrolidine, a five-membered ring compound.
Functionalization: Introduce the tert-butyl group, bromine, and fluorine substituents using appropriate reagents and conditions.
Esterification: Convert the carboxylic acid groups to esters using acid-catalyzed esterification.
Purification: Purify the compound through recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation: The tert-butyl group can undergo oxidation to form the corresponding tert-butyl alcohol.
Substitution: The bromine and fluorine atoms are susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Major products include the tert-butyl ester of the pyrrolidine-1,2-dicarboxylic acid and its derivatives.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Agrochemicals: Potential use in crop protection.
Materials Science: Its functional groups can be modified for various materials applications.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related pyrrolidine derivatives. Its combination of tert-butyl, bromine, and fluorine substituents sets it apart.
Properties
Molecular Formula |
C17H21BrFNO5 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-11(8-14(20)15(21)23-4)24-10-5-6-13(19)12(18)7-10/h5-7,11,14H,8-9H2,1-4H3/t11-,14-/m0/s1 |
InChI Key |
HTDWMPZCOACFFX-FZMZJTMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C=C2)F)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.